molecular formula C4H11N3 B7859755 1-Isopropylguanidine

1-Isopropylguanidine

Cat. No. B7859755
M. Wt: 101.15 g/mol
InChI Key: UZEKTDVGUQCDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylguanidine is a useful research compound. Its molecular formula is C4H11N3 and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Selective Inhibition of Nitric Oxide Synthase : Aminoguanidine, a derivative of guanidine, has been found to selectively inhibit the cytokine-inducible isoform of nitric oxide synthase, which is linked to the overproduction of nitric oxide in certain disease states. This suggests its potential use in treating diseases characterized by pathological overproduction of nitric oxide (Misko et al., 1993).

  • Prevention of Advanced Glycation Endproducts Formation : Aminoguanidine is a prototype agent for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha, beta-dicarbonyl compounds to prevent AGE formation, indicating its potential in treating vascular complications in diabetes and other AGE-related disorders (Thornalley, 2003).

  • Use in Mutagenesis Studies : Nitrosoguanidine, another guanidine derivative, is a powerful mutagen used in genetic studies. It has been utilized for inducing mutations in bacteria, such as Escherichia coli, aiding in chromosome mapping and genetic research (Guerola et al., 1971).

  • Inhibition of Urokinase-Type Plasminogen Activator : Isoquinolinylguanidines, compounds derived from guanidine, have been developed as inhibitors of urokinase-type plasminogen activator. This suggests their potential application in the treatment of chronic dermal ulcers (Fish et al., 2007).

  • Deprotection of Silyl and Acetyl Groups in Organic Synthesis : Tetramethylguanidine, a nitrogen organic base, has been used as a reagent for the chemoselective deprotection of both silyl and acetyl groups on acidic hydroxyl groups, such as phenol and carboxylic acid, without affecting aliphatic silyl and acetyl groups (Oyama & Kondo, 2003).

  • DNA Damage by Free Radical Production : Studies on Aminoguanidine have shown that it can cause damage to DNA through free radical production, highlighting the need for caution in its clinical use (Suji & Sivakami, 2006).

  • Treatment of Diabetes Mellitus : Amyl- and isoamylbiguanide have been explored in the treatment of diabetes mellitus, indicating the potential therapeutic applications of guanidine derivatives in managing blood sugar levels (Odell et al., 1958).

properties

IUPAC Name

2-propan-2-ylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-3(2)7-4(5)6/h3H,1-2H3,(H4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKTDVGUQCDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylguanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropylguanidine
Reactant of Route 2
1-Isopropylguanidine
Reactant of Route 3
1-Isopropylguanidine
Reactant of Route 4
1-Isopropylguanidine
Reactant of Route 5
1-Isopropylguanidine
Reactant of Route 6
1-Isopropylguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.